

A Structural and Spectroscopic Comparison of 4-Propylveratrole and Related Methoxyphenols

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1,2-Dimethoxy-4-propylbenzene*

Cat. No.: *B1203786*

[Get Quote](#)

A detailed comparative analysis of 4-propylveratrole and its structurally related methoxyphenols—guaiacol, eugenol, and isoeugenol—is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive structural comparison supported by physicochemical data, spectroscopic analysis, and an overview of their interaction with a key biological signaling pathway.

The core structure of these compounds is a substituted benzene ring, with variations in the nature and position of their functional groups. Guaiacol serves as the foundational 2-methoxyphenol structure. Eugenol and isoeugenol are isomers, distinguished by the location of the double bond in the three-carbon side chain at the fourth position of the benzene ring. In contrast, 4-propylveratrole features two methoxy groups and a propyl side chain, and notably lacks the hydroxyl group present in the other three compounds.

Physicochemical Properties: A Tabular Comparison

The structural differences among these compounds give rise to distinct physicochemical properties, which are summarized in the table below.

Property	4- Propylveratrole	Guaiacol	Eugenol	Isoeugenol
Molecular Formula	C ₁₁ H ₁₆ O ₂ [1] [2]	C ₇ H ₈ O ₂ [3] [4]	C ₁₀ H ₁₂ O ₂ [5] [6]	C ₁₀ H ₁₂ O ₂ [7]
Molar Mass (g/mol)	180.24 [1] [2]	124.14 [3] [4]	164.20 [8]	164.20 [7] [9]
Appearance	Colorless liquid [1]	Colorless to pale yellow liquid or crystals [3] [10] [11]	Colorless to pale yellow oily liquid [5] [6] [8]	Pale yellow, viscous liquid [9] [12]
Boiling Point (°C)	120-121 (at 10.5 Torr) [1]	204-206 [3] [4] [11]	254 [6] [8]	266-270 [7] [12] [13]
Melting Point (°C)	Not Available	26-29 [11] [14]	-7.5 [6]	-10 [12] [13]
Density (g/cm ³)	0.965 (predicted) [1]	~1.112 (liquid) [4]	1.06 [6]	1.082 [12]
Solubility	Soluble in organic solvents, insoluble in water [1]	Slightly soluble in water; miscible with alcohol and ether [10] [14]	Slightly soluble in water; miscible with organic solvents [15]	Very slightly soluble in water; soluble in organic solvents [16]

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and differentiation of these closely related methoxyphenols. The following table summarizes key spectroscopic data. It is important to note that experimental spectroscopic data for 4-propylveratrole is limited in the public domain; therefore, the provided data is based on predictions and analogies to similar structures.

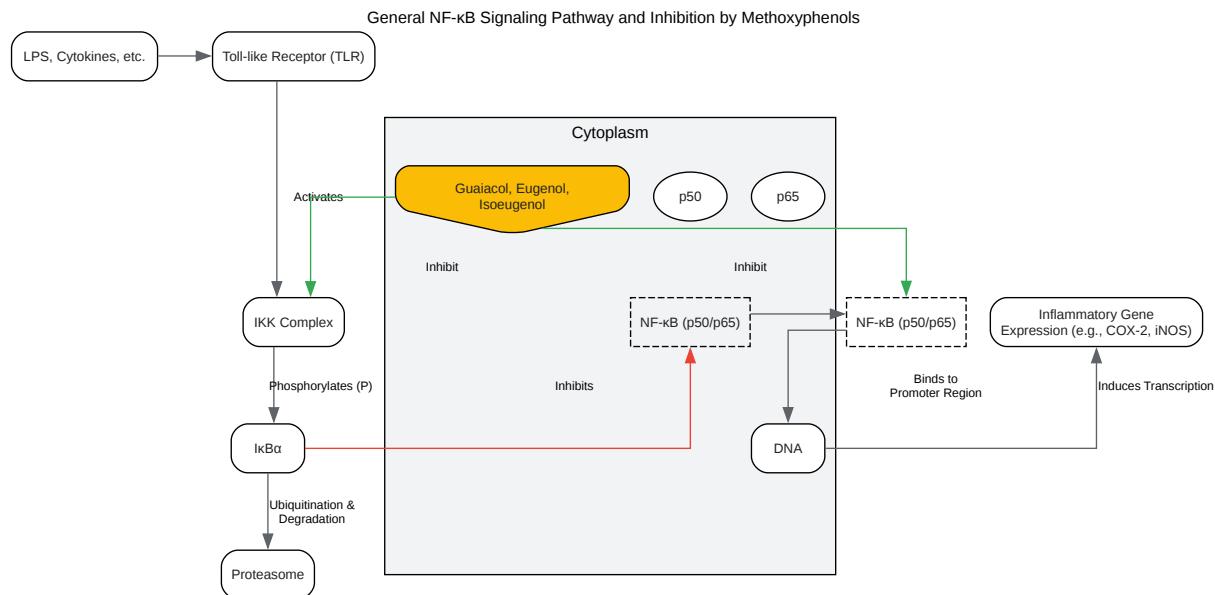
Spectroscopic Data	4- Propylveratrole (Predicted/Analogous)	Guaiacol	Eugenol	Isoeugenol
¹ H NMR (CDCl ₃ , δ ppm)	Aromatic H: ~6.7-6.9, OCH ₃ : ~3.8 (6H, s), Ar-CH ₂ : ~2.5 (t), CH ₂ : ~1.6 (m), CH ₃ : ~0.9 (t)	Aromatic H: ~6.8-6.9, OH: ~5.8 (br s), OCH ₃ : ~3.79 (s) [17]	Aromatic H: ~6.7-6.9, OH: ~5.6 (s), CH=CH ₂ : ~5.9 (m), =CH ₂ : ~5.0 (m), Ar-CH ₂ : ~3.3 (d), OCH ₃ : ~3.8 (s)	Aromatic H: ~6.7-6.9, OH: ~5.6 (s), CH=CH: ~6.0-6.3 (m), OCH ₃ : ~3.84 (s), =CH-CH ₃ : ~1.86 (dd)[18]
¹³ C NMR (CDCl ₃ , δ ppm)	Aromatic C: ~111-149, OCH ₃ : ~56, Ar-CH ₂ : ~38, CH ₂ : ~24, CH ₃ : ~14	Aromatic C: ~110-147, OCH ₃ : ~56[17]	Aromatic C: ~112-146, C=C: ~115, 137, Ar-CH ₂ : ~40, OCH ₃ : ~56	Aromatic C: ~110-146, C=C: ~126, 131, OCH ₃ : ~56, CH ₃ : ~18
IR (cm ⁻¹)	~3400 (O-H, broad), ~3050 (C-H aromatic), ~2950 (C-H aliphatic), ~1600, 1500 (C=C aromatic), ~1250 (C-O)	~3500 (O-H, broad), ~3080 (=C-H), ~2950 (C-H), ~1640 (C=C), ~1600, 1500 (C=C aromatic), ~1250 (C-O)[17]	~3500 (O-H, broad), ~3050 (=C-H), ~2950 (C-H), ~1640 (C=C), ~1600, 1510 (C=C aromatic), ~965 (trans C=C bend), ~1270 (C-C-O)[19]	~3500 (O-H, broad), ~3050 (C-H), ~1600, 1510 (C=C aromatic), ~965 (trans C=C bend), ~1270 (C-C-O)[20]
Mass Spec. (m/z)	180 (M ⁺), 165, 137	124 (M ⁺), 109, 81[21][22]	164 (M ⁺), 149, 131, 103, 91, 77[23]	164 (M ⁺), 149, 131, 115, 103, 91, 77[24]

Experimental Protocols for Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), within a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
 - Typical acquisition parameters include a spectral width of -2 to 12 ppm, an acquisition time of 2-3 seconds, a relaxation delay of 1-2 seconds, and 16 to 32 scans.
 - To confirm the hydroxyl proton signal in guaiacol, eugenol, and isoeugenol, a deuterium oxide (D_2O) exchange experiment can be performed by adding a drop of D_2O to the sample, which will cause the -OH peak to disappear.[25]
- ^{13}C NMR Acquisition:
 - A proton-decoupled ^{13}C NMR spectrum should be acquired.
 - A wider spectral width (e.g., 0 to 200 ppm) and a greater number of scans are necessary due to the low natural abundance of the ^{13}C isotope.
- Data Processing: The raw data should be processed using appropriate software to perform Fourier transformation, phase and baseline corrections, and referencing of chemical shifts to an internal standard like tetramethylsilane (TMS) or the residual solvent peak.[17]

Infrared (IR) Spectroscopy


- Sample Preparation: For liquid samples, a thin film can be created between two salt plates (NaCl or KBr). However, the use of an Attenuated Total Reflectance (ATR) accessory is more common. A small amount of the liquid or solid sample is placed directly onto the ATR crystal.
- Data Acquisition: A background spectrum of the empty ATR crystal is recorded first, followed by the sample spectrum, typically over a range of 4000-400 cm^{-1} .
- Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands for the various functional groups, such as the broad O-H stretch in phenols, aromatic and aliphatic C-H stretches, C=C stretches of the aromatic ring, and C-O stretches.[24][26]

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dilute solutions of each compound (e.g., 100 µg/mL) are prepared in a volatile organic solvent like dichloromethane or ethyl acetate.
- GC Separation:
 - A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.
 - The oven temperature is programmed to start at a low temperature (e.g., 60°C) and gradually increase (e.g., at 10°C/min) to a final temperature (e.g., 280°C) to ensure effective separation.
- MS Detection:
 - Electron Ionization (EI) at 70 eV is the standard ionization method.
 - The mass analyzer scans a mass-to-charge (m/z) range of approximately 40-400.
- Data Analysis: The retention time for each compound is determined, and the corresponding mass spectrum is analyzed. The molecular ion peak and fragmentation patterns are compared to reference spectra for identification.

Biological Activity and a Common Signaling Pathway

Guaiacol, eugenol, and isoeugenol have been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.^{[5][8][10][27]} A frequently implicated signaling pathway modulated by these compounds is the Nuclear Factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation and immune responses.^{[4][5][27]}

[Click to download full resolution via product page](#)

Figure 1. Simplified NF-κB signaling pathway and points of inhibition by methoxyphenols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. MS techniques for analyzing phenols, their metabolites and transformation products of environmental interest | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Eugenol modulates the NOD1-NF- κ B signaling pathway via targeting NF- κ B protein in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of Eugenol? [synapse.patsnap.com]
- 9. Eugenol: A Potential Modulator of Human Platelet Activation and Mouse Mesenteric Vascular Thrombosis via an Innovative cPLA2-NF- κ B Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Guaiacol? [synapse.patsnap.com]
- 11. Protocol for the analysis of phenolic compounds using nano-liquid chromatography-mass spectrometry and Caco... [protocols.io]
- 12. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. benchchem.com [benchchem.com]
- 15. Purdue Chemistry: Wentholt Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]
- 16. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. benchchem.com [benchchem.com]
- 19. Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. hmdb.ca [hmdb.ca]
 - 21. pubs.acs.org [pubs.acs.org]
 - 22. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
 - 23. cdnsciencepub.com [cdnsciencepub.com]
 - 24. infrared spectrum of phenol C₆H₆O C₆H₅OH prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
 - 25. chem.libretexts.org [chem.libretexts.org]
 - 26. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
 - 27. selleckchem.com [selleckchem.com]
 - To cite this document: BenchChem. [A Structural and Spectroscopic Comparison of 4-Propylveratrole and Related Methoxyphenols]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1203786#structural-comparison-of-4-propylveratrole-and-related-methoxyphenols>]
-

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com